- Preparation of ruxolitinib, China, , ,
Cas no 941678-49-5 (Ruxolitinib)

Ruxolitinib structure
Nom du produit:Ruxolitinib
Numéro CAS:941678-49-5
Le MF:C17H18N6
Mégawatts:306.365022182465
MDL:MFCD12031592
CID:820687
PubChem ID:25126798
Ruxolitinib Propriétés chimiques et physiques
Nom et identifiant
-
- β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(βR)-1H-pyrazole-1-propanenitrile
- (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
- (R)-Ruxolitinib
- 1H-PYRAZOLE-1-PROPANENITRILE, .BETA.-CYCLOPENTYL-4-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-, (.BETA.R)-
- INCB018424
- Ruxolitinib
- Ruxolitinib (INCB018424,INCB18424, NCB018424,NCB18424)
- Ruxolitinib INCB018424Jakafi
- Ruxolitinib(INCB018424)
- Ruxolitinib-D4
- ((3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile)
- (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propionitrile
- (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- INCB-018424
- (betaR)-beta-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile
- Ruxolitinib (INCB018424)
- INCB 018424
- INCB18424
- INC424
- 82S8X8XX8H
- INCB018424 (Ruxolitinib)
- C17H18N6
- (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
- R-Ruxolitinib
- Ruxolitinib [USAN:INN]
- INCB 18424
- INC 424
- (3R)-3-cyclopentyl-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-
- (3R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- (βR)-β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile (ACI)
- (R)-3-[4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]-3-cyclopentylpropanenitrile
- Opzelura
- AS-18619
- L01XE18
- CHEBI:66919
- DTXSID10240930
- SCHEMBL16546708
- CCG-264889
- AKOS016842401
- EX-A1670
- RUXOLITINIB [VANDF]
- 1H-PYRAZOLE-1-PROPANENITRILE, .BETA.-CYCLOPENTYL-4-(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)-, (.BETA.R)-
- HFNKQEVNSGCOJV-OAHLLOKOSA-N
- 1H-Pyrazole-1-propanenitrile, beta-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-,(betaR)-
- BDBM50355501
- (R)-Ruxolitinib (>90%)
- (3R)-3-cyclopentyl-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)propanenitrile
- UNII-82S8X8XX8H
- HSDB 8259
- AC-24280
- CHEMBL1789941
- (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (Synonyms:Ruxolitinib)
- ruxolitinibum
- Q7383611
- EN300-18772174
- NSC800874
- NCGC00244253-12
- 1H-PYRAZOLE-1-PROPANENITRILE, beta-CYCLOPENTYL-4-(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)-, (betaR)-
- INC-424
- BRD-K53972329-001-07-0
- INCB-18424
- Ruxolitinib [INN]
- (ssR)-ss-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile; (3R)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile; (ssR)-ss-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile; INC 424; INCB 018424; Ruxolitinib
- BRD-K53972329-001-02-1
- NSC-763371
- NCGC00244253-01
- Oral JAK Inhibitor INCB18424
- INCB018424 , (R)-Ruxolitinib
- s1378
- 3R)-3-cyclopentyl-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)pyrazol-1-yl)propanenitrile
- (3R)-3-CYCLOPENTYL-3-(4-(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)PYRAZOL-1-YL)PROPANENITRILE
- (3R)-3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
- SCHEMBL171319
- 3-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(beta-R)-1H-pyrazole-1-propanenitrile
- NSC-800874
- NCGC00244253-02
- RUXOLITINIB [MI]
- RXT
- NCGC00244253-11
- BRD-K53972329-001-03-9
- A-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(AR)-1H-pyrazole-1-propanenitrile
- MFCD12031592
- NSC763371
- DB08877
- HY-50856
- RUXOLITINIB [WHO-DD]
- NCGC00244253-23
- AB01565782_02
- CS-0864
- RUXOLITINIB [USAN]
- DTXCID40163421
- (3R)-3-cyclopentyl-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile
- GTPL5688
- Ruxolitinib (USAN/INN)
- 941678-49-5
- D09959
- INCB18424,Ruxolitinib
- SDCCGSBI-0654261.P002
- (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H -pyrazol-1-yl)-3-cyclopentylpropanenitrile
- BCP9000784
-
- MDL: MFCD12031592
- Piscine à noyau: 1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1
- La clé Inchi: HFNKQEVNSGCOJV-OAHLLOKOSA-N
- Sourire: [C@@H](C1CCCC1)(N1N=CC(C2N=CN=C3NC=CC=23)=C1)CC#N
Propriétés calculées
- Qualité précise: 306.159295g/mol
- Charge de surface: 0
- XLogP3: 2.1
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Nombre de liaisons rotatives: 4
- Masse isotopique unique: 306.159295g/mol
- Masse isotopique unique: 306.159295g/mol
- Surface topologique des pôles: 83.2Ų
- Comptage des atomes lourds: 23
- Complexité: 453
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
Propriétés expérimentales
- Stability Shelf Life: Stable under recommended storage conditions.
- Dissociation Constants: pKa1 = 0.91 (imine); pKa2 = 5.51 (secondary imine); pKa3 = 13.89 (secondary amine) (est)
- Couleur / forme: No data available
- Dense: 1.40
- Point de fusion: No data available
- Point d'ébullition: 592.6±50.0 °C at 760 mmHg
- Point d'éclair: 312.2±30.1 °C
- Solubilité: Soluble in DMSO (61 mg/ml at 25 °C), ethanol (15 mg/ml) with warming, DMF (~5 mg/ml), water (<1 mg/ml at 25 °C), and methanol.
- Le PSA: 83.18000
- Le LogP: 3.46638
Ruxolitinib Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Instructions de sécurité: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ruxolitinib PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC4230-100 mg |
Ruxolitinib (INCB018424) |
941678-49-5 | 99% | 100mg |
$300.0 | 2022-02-28 | |
Biosynth | FR27771-0.25 g |
Ruxolitinib |
941678-49-5 | 0.25 g |
$412.91 | 2023-01-04 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12624-100mg |
Ruxolitinib (INCB018424) |
941678-49-5 | 98% | 100mg |
¥650.00 | 2023-09-09 | |
eNovation Chemicals LLC | Y1102801-1g |
Ruxolitinib |
941678-49-5 | 98% | 1g |
$1520 | 2024-07-28 | |
eNovation Chemicals LLC | D498284-100G |
Ruxolitinib |
941678-49-5 | >95% | 100g |
$8420 | 2024-07-21 | |
Ambeed | A272323-10mg |
(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile |
941678-49-5 | 98% | 10mg |
$25.0 | 2025-02-20 | |
Ambeed | A272323-250mg |
(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile |
941678-49-5 | 98% | 250mg |
$115.0 | 2025-02-20 | |
Key Organics Ltd | AS-18619-10MG |
Ruxolitinib |
941678-49-5 | >98% | 10mg |
£496.10 | 2025-02-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1829-200 mg |
Ruxolitinib |
941678-49-5 | 99.42% | 200mg |
¥6807.00 | 2022-04-26 | |
Apollo Scientific | BIFK0027-5mg |
Ruxolitinib |
941678-49-5 | 5mg |
£45.00 | 2025-02-19 |
Ruxolitinib Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Ammonium bifluoride Solvents: Acetonitrile ; rt → reflux; reflux → rt
1.2 Reagents: Ammonia ; overnight, rt
1.2 Reagents: Ammonia ; overnight, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Diethanolamine , (+)-Dibenzoyltartaric acid ; 25 - 30 °C
1.2 Reagents: Water
1.3 Reagents: (+)-Dibenzoyltartaric acid Solvents: Isopropanol , Acetonitrile ; 1 h, 75 - 80 °C; 8 - 10 h, 25 - 30 °C
1.2 Reagents: Water
1.3 Reagents: (+)-Dibenzoyltartaric acid Solvents: Isopropanol , Acetonitrile ; 1 h, 75 - 80 °C; 8 - 10 h, 25 - 30 °C
Référence
- An improved process for the preparation of Ruxolitinib phosphate, India, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 20 °C; 24 h, 90 °C
1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 120 °C
1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 120 °C
Référence
- Regio- and Enantioselective Synthesis of N-Substituted Pyrazoles by Rhodium-Catalyzed Asymmetric Addition to AllenesAngewandte Chemie, 2015, 54(24), 7149-7153,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Référence
- Topical formulation comprising (R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 3 h, 120 °C
1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; overnight, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; overnight, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Référence
- Synthesis of INCB018424 with high ee valueHecheng Huaxue, 2011, 19(2), 280-282,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; rt; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
Référence
- Cost-effective preparation method of Ructinib using 3-cyclopentyl acrylonitrile, China, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Référence
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, and/or a Bcl-2 inhibitor, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 3 h, 30 °C; 30 °C → reflux; 5 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
Référence
- Intermediate of JAK inhibitor and preparation method thereof, China, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 15 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; rt
1.2 Reagents: Sodium chloride Solvents: Water ; rt
Référence
- Processes for preparing JAKs inhibitors and related intermediate compounds, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid , (βS)-β-Cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyri… Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Référence
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor and/or a CDK4/6 inhibitor, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight
Référence
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, a PD-1 inhibitor and/or a PD-L1 inhibitor, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 3 h, rt; rt → reflux; 5 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
Référence
- Method for preparing JAK inhibitor Ruxolitinib or its salt, China, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 15 h, rt
1.2 Reagents: Sodium chloride , Water Solvents: Water ; rt
1.2 Reagents: Sodium chloride , Water Solvents: Water ; rt
Référence
- Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reactionOrganic Letters, 2009, 11(9), 1999-2002,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Référence
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor and/or a JAK-2 inhibitor, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Référence
- JAK PI3K/mTOR inhibitors combination therapy, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Solvents: Ethanol ; 5 h, rt
Référence
- Industrial process synthesis of ruxolitinib intermediate salts toward JAK inhibitors, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Acetonitrile ; rt; 5 h, rt → 70 °C
1.2 Reagents: Ammonia Solvents: Water ; 12 h, rt
1.2 Reagents: Ammonia Solvents: Water ; 12 h, rt
Référence
- Process for synthesis of ruxolitinib, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ; rt → 100 °C; 15 min, 100 °C; 100 °C → 40 °C
1.2 Reagents: Trifluoroacetic anhydride ; 15 min, 40 °C
1.3 Reagents: Triethylamine ; neutralized
1.2 Reagents: Trifluoroacetic anhydride ; 15 min, 40 °C
1.3 Reagents: Triethylamine ; neutralized
Référence
- Process for preparing enantiomerically enriched JAK inhibitors, United States, , ,
Ruxolitinib Raw materials
- Perchlorate (8CI,9CI)
- Ruxolitinib N-Methanol
- (3R)-3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile
- L(+)-Tartaric acid
- 1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-
- INDEX NAME NOT YET ASSIGNED
- N-[(2E)-3-(Dimethylamino)-2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2-propen-1-ylidene]-N-methylmethanaminium
- 1,1-Dimethylethyl 4-[1-[(1R)-2-cyano-1-cyclopentylethyl]-1H-pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- (+)-Dibenzoyl-D-tartaric acid
- (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- (R)-(4-(1-(2-cyano-1-cyclopentylethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
- Cyclopentanepropanenitrile, β-hydrazinyl-, (βR)-
Ruxolitinib Preparation Products
Ruxolitinib Fournisseurs
atkchemica
Membre gold
(CAS:941678-49-5)Ruxolitinib
Numéro de commande:CL1523
État des stocks:in Stock
Quantité:1g/5g/10g/100g
Pureté:95%+
Dernières informations tarifaires mises à jour:Wednesday, 27 November 2024 17:19
Prix ($):discuss personally
Ruxolitinib Littérature connexe
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
941678-49-5 (Ruxolitinib) Produits connexes
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- 941678-49-5(Ruxolitinib)
- 1092788-83-4(PP121)
- 923583-36-2(1H-Pyrrolo[2,3-b]pyridine, 3-(1-methyl-1H-pyrazol-4-yl)-5-pentyl-)
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- 857531-67-0(3-Pyridinecarbonitrile, 6-[3-methyl-1-(triphenylmethyl)-1H-pyrazol-4-yl]-)
- 1092939-17-7(Ruxolitinib phosphate)
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:941678-49-5)Ruxolitinib

Pureté:99%/99%
Quantité:1g/5g
Prix ($):256.0/898.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:941678-49-5)Ruxolitinib

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête